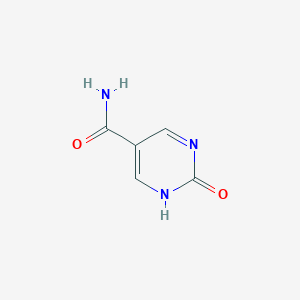

2-Hydroxypyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, involves numerous methods . For instance, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation .Physical And Chemical Properties Analysis

2-Hydroxypyrimidine-5-carboxamide is a solid substance at room temperature . It has a molecular weight of 139.11 .Scientific Research Applications

Anticancer and Antitumor Activity

Compounds derived from 2-Hydroxypyrimidine-5-carboxamide scaffolds have been identified as potent inhibitors with significant anticancer and antitumor activity. For instance, derivatives have been developed as dual Src/Abl kinase inhibitors showing excellent antiproliferative activity against hematological and solid tumor cell lines, with one compound demonstrating complete tumor regressions in a xenograft model of chronic myelogenous leukemia (CML) (Lombardo et al., 2004). Another study focused on the development of 4,5-dihydroxypyrimidine carboxamides as potent, selective HIV integrase inhibitors, indicating their potential use in antiviral therapy (Summa et al., 2006).

Enzyme Inhibition for Therapeutic Application

Research has also been directed towards the synthesis of 2-Hydroxypyrimidine-5-carboxamide derivatives as enzyme inhibitors, with potential therapeutic applications. A study on the synthesis and prognosis of anti-inflammatory activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one highlighted a modified method for the synthesis of tetrahydrothienopyrimidine derivatives, predicting their anti-inflammatory activity (Chiriapkin et al., 2021).

Material Science and Chemistry

In material science, the corrosion inhibitive performance of 2-aminopyrimidine derivatives, including 2,4-diamino-6-hydroxy-pyrimidine, was investigated, demonstrating their effectiveness in the acidic corrosion of steel surfaces. This study utilized quantum chemical parameters and experimental results to establish a correlation, indicating the potential of these compounds in corrosion inhibition applications (Masoud et al., 2010).

Drug Design and Development

The versatility of 2-Hydroxypyrimidine-5-carboxamide derivatives extends to their use in drug design and development. For instance, the design, synthesis, and biological evaluation of potent NAD+-dependent DNA ligase inhibitors based on aminoalkoxypyrimidine carboxamide scaffolds were explored as potential antibacterial agents, highlighting the structure-guided design approach in discovering new antibiotics (Gu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s worth noting that pyrimidines and their derivatives often work by interacting with various enzymes and proteins within the cell, leading to changes in cellular function .

Biochemical Pathways

Pyrimidines, in general, are involved in a wide range of biochemical processes, including DNA and RNA synthesis, protein synthesis, and cellular metabolism .

Result of Action

Given the broad range of effects associated with pyrimidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-oxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-5(10)8-2-3/h1-2H,(H2,6,9)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKNGCOAIIQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2842841.png)

![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)

![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)